N-phenethyl-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
Mechanism of Action
Mode of Action
The mode of action of pyrimidinamine derivatives, including N-phenethyl-2-(pyrimidin-2-yloxy)acetamide, is different from other fungicides . They inhibit the electron transport in mitochondrial complex I, which is crucial for the energy production in cells . This inhibition disrupts the normal functioning of the cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons, which is essential for the production of ATP, the main energy currency of the cell . This disruption leads to energy depletion in the cells, affecting their survival and proliferation .
Result of Action
The primary result of the action of this compound is the death of the target cells due to energy depletion . This makes it an effective fungicide, capable of controlling various fungal diseases in crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine derivatives with phenethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenethylamine, followed by the addition of the pyrimidine derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenethyl-2-(pyrimidin-2-yloxy)acetic acid, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.
Medicine: Studied for its anti-inflammatory and anti-fibrotic properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-phenethyl-2-(pyrimidin-2-yloxy)acetamide stands out due to its unique combination of a phenethyl group and a pyrimidine moiety, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in inhibiting quorum sensing and possesses a broader spectrum of pharmacological activities .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWALIKKRPLZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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